molecular formula C14H16N4O2 B11667345 N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11667345
M. Wt: 272.30 g/mol
InChI Key: UXPHPSUSSUXCSV-MHWRWJLKSA-N
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Description

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-methoxyacetophenone in the presence of a suitable catalyst. The reaction is usually carried out in anhydrous ethanol under reflux conditions for several hours . The product is then purified by recrystallization from an appropriate solvent.

Chemical Reactions Analysis

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets in the body. It is believed to inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can be compared with other hydrazone derivatives, such as:

  • N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-4-carbohydrazide

These compounds share similar structural features but may exhibit different biological activities and chemical reactivities .

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H16N4O2/c1-9-8-13(17-15-9)14(19)18-16-10(2)11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H,15,17)(H,18,19)/b16-10+

InChI Key

UXPHPSUSSUXCSV-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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